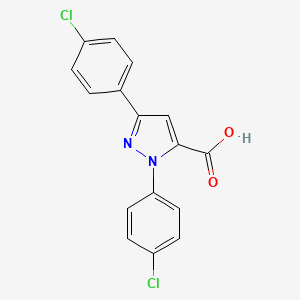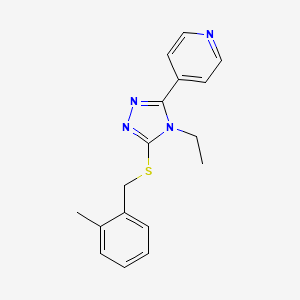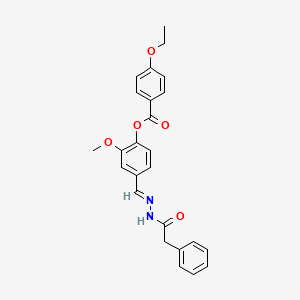
2(1H)-Quinoxalinone, 1,3-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(1H)-Quinoxalinone, 1,3-diphenyl- is a heterocyclic compound that belongs to the quinoxalinone family. This compound is characterized by a quinoxalinone core with two phenyl groups attached at the 1 and 3 positions. Quinoxalinones are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinoxalinone, 1,3-diphenyl- typically involves the condensation of o-phenylenediamine with benzil in the presence of an acid catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the quinoxalinone core. The reaction conditions often include refluxing in ethanol or acetic acid to facilitate the cyclization process.
Example Synthetic Route:
Starting Materials: o-Phenylenediamine and benzil.
Catalyst: Acid catalyst such as hydrochloric acid or sulfuric acid.
Solvent: Ethanol or acetic acid.
Reaction Conditions: Reflux for several hours until the reaction is complete.
Product Isolation: The product is typically isolated by filtration and recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the synthesis of 2(1H)-Quinoxalinone, 1,3-diphenyl- can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and reduced production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2(1H)-Quinoxalinone, 1,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the quinoxalinone to its corresponding dihydroquinoxalinone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the quinoxalinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitutions may involve reagents like sodium methoxide.
Major Products Formed
Oxidation Products: Quinoxaline derivatives.
Reduction Products: Dihydroquinoxalinone.
Substitution Products: Halogenated quinoxalinones or substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2(1H)-Quinoxalinone, 1,3-diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Wirkmechanismus
The biological activity of 2(1H)-Quinoxalinone, 1,3-diphenyl- is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, leading to changes in signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxaline: Lacks the carbonyl group present in quinoxalinones.
Phenylquinoxaline: Similar structure but with different substitution patterns on the quinoxaline core.
Dihydroquinoxalinone: Reduced form of quinoxalinone with different biological properties.
Uniqueness
2(1H)-Quinoxalinone, 1,3-diphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two phenyl groups enhances its lipophilicity and ability to interact with hydrophobic pockets in biological targets, making it a valuable compound in drug discovery and development.
Eigenschaften
CAS-Nummer |
16194-28-8 |
|---|---|
Molekularformel |
C20H14N2O |
Molekulargewicht |
298.3 g/mol |
IUPAC-Name |
1,3-diphenylquinoxalin-2-one |
InChI |
InChI=1S/C20H14N2O/c23-20-19(15-9-3-1-4-10-15)21-17-13-7-8-14-18(17)22(20)16-11-5-2-6-12-16/h1-14H |
InChI-Schlüssel |
DGSHTHMQDXHRJJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N(C2=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-butoxy-3-methylphenyl)carbonyl]-5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12013250.png)
![N-(2-chloro-4,6-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12013254.png)

![N-(2-chloro-4,6-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12013273.png)


![(5Z)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12013284.png)
![4-[4-(benzyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12013296.png)
![(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12013306.png)

![N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide](/img/structure/B12013324.png)



